N-benzyl-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide
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Overview
Description
N-BENZYL-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolopyrazine core, which is known for its diverse biological activities. The presence of a benzyl group and a dimethylphenylsulfanyl moiety further enhances its chemical properties, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazolopyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves nucleophilic substitution reactions.
Attachment of the Dimethylphenylsulfanyl Moiety: This can be done using thiolation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
N-BENZYL-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-BENZYL-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The triazolopyrazine core is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzyl and dimethylphenylsulfanyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
N-BENZYL-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE: can be compared with other similar compounds, such as:
Benzimidazoles: Known for their broad range of biological activities.
Triazolopyrimidines: Similar core structure but different substituents.
Pyrazolopyridines: Another class of heterocyclic compounds with diverse applications.
The uniqueness of N-BENZYL-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C22H21N5O2S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-benzyl-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
InChI |
InChI=1S/C22H21N5O2S/c1-15-8-9-18(16(2)12-15)30-21-20-25-27(22(29)26(20)11-10-23-21)14-19(28)24-13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,24,28) |
InChI Key |
XCUWLKQRMBWOSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=CC=C4)C |
Origin of Product |
United States |
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